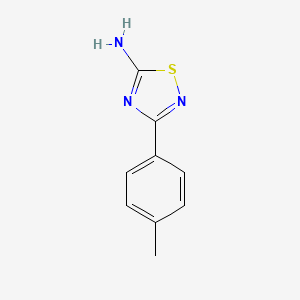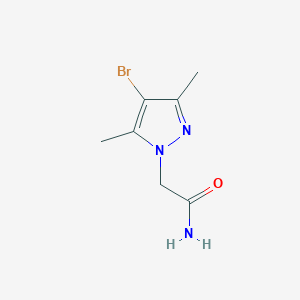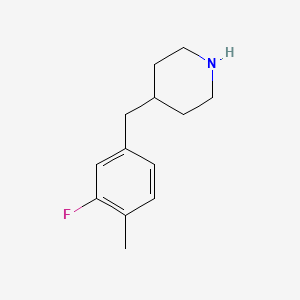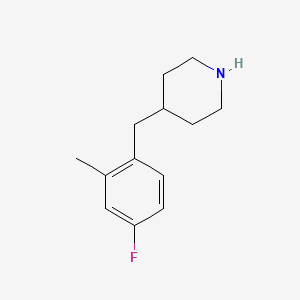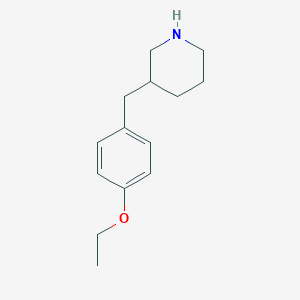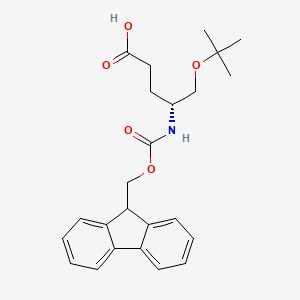
(R)-4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-(tert-butoxy)pentanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“®-4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-(tert-butoxy)pentanoic acid” is a derivative of glutamic acid . It is a unique chemical compound that is used in early discovery research .
Molecular Structure Analysis
The molecular structure of this compound is complex, with a fluorenylmethyloxycarbonyl (Fmoc) group attached to the amino group, and a tert-butoxy group attached to the pentanoic acid chain .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 339.39 and a chemical formula of C20H21NO4 . It appears as a white to off-white solid .Aplicaciones Científicas De Investigación
Solid Phase Synthesis Linkers
A study by Bleicher, Lutz, and Wuethrich (2000) introduced new phenylfluorenyl-based linkers, including derivatives related to the compound , for solid phase synthesis. These linkers exhibit higher acid stability than standard trityl resins, facilitating the immobilization and subsequent modification of carboxylic acids and amines. The treated trifluoroacetic acid (TFA) releases the products with high yield and excellent purity, emphasizing the linkers' efficiency in peptide synthesis and other related applications Bleicher, K., Lutz, C., & Wuethrich, Y. (2000).
Amino Acid Protecting Group
Mollica et al. (2012) described a synthetic pathway using (acyloxy)alkoxy promoiety as a protecting group for asymmetrically protected 2,7-diaminosuberic acid. The approach utilizes the compound for the synthesis of (R,R)-2,7 diaminosuberic acid via ring-closing metathesis (RCM) reaction, highlighting its role in synthesizing asymmetrically protected amino acids Mollica, A., et al. (2012).
Material Science and Nanotechnology
Research on self-assembled structures formed by Fmoc variants of threonine and serine has been reported by Kshtriya et al. (2021). The study focuses on the self-assembly properties of Fmoc variants, including a compound structurally similar to the one , demonstrating how these structures undergo morphological transitions under different conditions. This research provides insights into the potential applications of such compounds in material science and nanotechnology, suggesting their use in designing novel self-assembled architectures Kshtriya, et al. (2021).
Enzyme-activated Surfactants for Carbon Nanotubes Dispersion
Cousins et al. (2009) utilized N-fluorenyl-9-methoxycarbonyl-protected amino acids as surfactants for carbon nanotubes. Their research demonstrates how these compounds, when activated enzymatically, can create homogeneous aqueous nanotube dispersions on-demand under constant and physiological conditions. This application is particularly relevant in the fields of materials science and nanotechnology, highlighting the compound's versatility beyond traditional peptide synthesis Cousins, B., et al. (2009).
Safety and Hazards
Mecanismo De Acción
Target of Action
It’s known that fmoc amino acids are commonly used in peptide synthesis . They act as building blocks in the formation of larger peptide chains, suggesting that their targets would be the specific sites on these chains where they are incorporated.
Mode of Action
The compound interacts with its targets through a process known as peptide coupling . This is a chemical reaction where two amino acids form a peptide bond. In this case, the Fmoc group acts as a protective group for the amino acid during the synthesis process. It prevents unwanted side reactions, ensuring that the peptide chain grows in the desired manner .
Biochemical Pathways
The compound is involved in the biochemical pathway of peptide synthesis . The Fmoc group is added to the amino acid to protect it during the synthesis process. Once the amino acid is incorporated into the peptide chain, the Fmoc group is removed, allowing the next amino acid to be added. This process is repeated until the desired peptide chain is formed .
Pharmacokinetics
It’s known that fmoc amino acids are stable at room temperature and have a long shelf-life . They are also stable in aqueous washing operations, which suggests they have good bioavailability .
Result of Action
The result of the compound’s action is the formation of peptide chains. These chains can be part of larger proteins, which play crucial roles in various biological functions. The use of Fmoc amino acids in peptide synthesis allows for the creation of specific, complex proteins that can be used in research and therapeutic applications .
Action Environment
The action of ®-Fmoc-4-amino-5-tert-butoxy-pentanoic acid is influenced by various environmental factors. For instance, the pH and temperature of the reaction environment can affect the efficiency of peptide coupling . Additionally, the presence of other substances in the reaction mixture can also impact the reaction, as they may interact with the compound or its targets .
Análisis Bioquímico
Biochemical Properties
®-4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-(tert-butoxy)pentanoic acid plays a crucial role in biochemical reactions, particularly in peptide synthesis. It interacts with various enzymes and proteins, including peptidases and proteases, which are responsible for cleaving peptide bonds. The compound’s fluorenylmethoxycarbonyl (Fmoc) group protects the amino group from unwanted reactions, ensuring the selective formation of peptide bonds . This interaction is essential for the stepwise synthesis of peptides, allowing for the precise assembly of amino acid sequences.
Cellular Effects
The effects of ®-4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-(tert-butoxy)pentanoic acid on cells are primarily observed in its role as a protective group in peptide synthesis. By preventing premature reactions, it ensures the correct assembly of peptides, which are crucial for various cellular functions. These peptides can influence cell signaling pathways, gene expression, and cellular metabolism. For instance, peptides synthesized using this compound can act as signaling molecules, binding to receptors on the cell surface and triggering specific cellular responses .
Molecular Mechanism
At the molecular level, ®-4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-(tert-butoxy)pentanoic acid exerts its effects by forming stable covalent bonds with amino groups. This stability prevents unwanted side reactions during peptide synthesis. The compound’s Fmoc group can be selectively removed under mild conditions, allowing for the stepwise addition of amino acids. This selective deprotection is crucial for the accurate synthesis of peptides, ensuring that only the desired peptide bonds are formed .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of ®-4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-(tert-butoxy)pentanoic acid are observed over time as it undergoes various chemical reactions. The compound is stable at room temperature and has a long shelf-life, making it suitable for extended use in peptide synthesis . Over time, the stability of the Fmoc group ensures that the amino group remains protected until it is selectively removed. This stability is crucial for maintaining the integrity of the synthesized peptides.
Dosage Effects in Animal Models
The effects of ®-4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-(tert-butoxy)pentanoic acid in animal models vary with different dosages. At optimal dosages, the compound effectively protects amino groups during peptide synthesis, ensuring the correct assembly of peptides. At high doses, there may be potential toxic or adverse effects, although specific studies on this aspect are limited. It is essential to determine the appropriate dosage to avoid any negative impact on the overall health of the animal models .
Metabolic Pathways
®-4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-(tert-butoxy)pentanoic acid is involved in metabolic pathways related to peptide synthesis. The compound interacts with enzymes such as peptidases and proteases, which facilitate the cleavage and formation of peptide bonds. These interactions are crucial for the stepwise assembly of peptides, ensuring the accurate synthesis of desired sequences. The compound’s stability and selective deprotection properties play a significant role in maintaining the integrity of the synthesized peptides .
Transport and Distribution
Within cells and tissues, ®-4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-(tert-butoxy)pentanoic acid is transported and distributed through various mechanisms. It may interact with transporters or binding proteins that facilitate its movement across cellular membranes. The compound’s localization and accumulation within specific cellular compartments are essential for its role in peptide synthesis. Proper distribution ensures that the compound effectively protects amino groups during the synthesis process .
Subcellular Localization
The subcellular localization of ®-4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-(tert-butoxy)pentanoic acid is primarily within the cytoplasm, where peptide synthesis occurs. The compound’s targeting signals and post-translational modifications may direct it to specific compartments or organelles involved in peptide assembly. This localization is crucial for its function, ensuring that the amino groups are protected during the synthesis process and that the desired peptides are accurately assembled .
Propiedades
IUPAC Name |
(4R)-4-(9H-fluoren-9-ylmethoxycarbonylamino)-5-[(2-methylpropan-2-yl)oxy]pentanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29NO5/c1-24(2,3)30-14-16(12-13-22(26)27)25-23(28)29-15-21-19-10-6-4-8-17(19)18-9-5-7-11-20(18)21/h4-11,16,21H,12-15H2,1-3H3,(H,25,28)(H,26,27)/t16-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJNATOMDTSYGQF-MRXNPFEDSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OCC(CCC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC[C@@H](CCC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29NO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
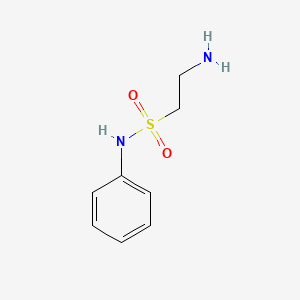
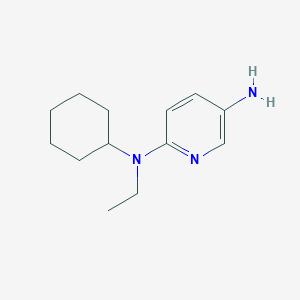

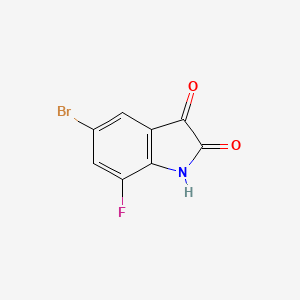
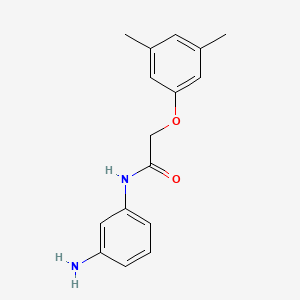
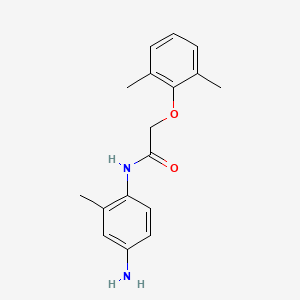
![N-[[3-(4-fluorophenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl]-4-(trifluoromethyl)benzamide](/img/structure/B1341318.png)
